Cas no 2293421-47-1 (Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate)

Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate is a piperidine derivative characterized by its tert-butyl and hydroxyl substituents at the 4-position, along with a benzyl carboxylate group at the 1-position. This compound is of interest in synthetic organic chemistry due to its functionalized structure, which serves as a versatile intermediate for the preparation of pharmacologically active molecules or complex heterocycles. The tert-butyl group enhances steric hindrance, while the hydroxyl moiety offers a reactive site for further derivatization. The benzyl carboxylate provides a protective group that can be selectively removed under mild conditions, facilitating its utility in multi-step synthesis. Its well-defined structure ensures consistency in research applications.
Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate structure
2293421-47-1 structure
商品名:Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
CAS番号:2293421-47-1
MF:C17H25NO3
メガワット:291.385305166245
CID:5923339
PubChem ID:165913247

Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
    • EN300-5792354
    • 2293421-47-1
    • Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
    • インチ: 1S/C17H25NO3/c1-16(2,3)17(20)9-11-18(12-10-17)15(19)21-13-14-7-5-4-6-8-14/h4-8,20H,9-13H2,1-3H3
    • InChIKey: WAKANJMILOBWRQ-UHFFFAOYSA-N
    • ほほえんだ: OC1(CCN(C(=O)OCC2C=CC=CC=2)CC1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 291.18344366g/mol
  • どういたいしつりょう: 291.18344366g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5792354-0.05g
benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
2293421-47-1 95.0%
0.05g
$468.0 2025-03-15
Enamine
EN300-5792354-1.0g
benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
2293421-47-1 95.0%
1.0g
$557.0 2025-03-15
Enamine
EN300-5792354-5.0g
benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
2293421-47-1 95.0%
5.0g
$1614.0 2025-03-15
Enamine
EN300-5792354-2.5g
benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
2293421-47-1 95.0%
2.5g
$1089.0 2025-03-15
Enamine
EN300-5792354-0.1g
benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
2293421-47-1 95.0%
0.1g
$490.0 2025-03-15
Enamine
EN300-5792354-0.5g
benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
2293421-47-1 95.0%
0.5g
$535.0 2025-03-15
Enamine
EN300-5792354-0.25g
benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
2293421-47-1 95.0%
0.25g
$513.0 2025-03-15
Enamine
EN300-5792354-10.0g
benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate
2293421-47-1 95.0%
10.0g
$2393.0 2025-03-15

Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate 関連文献

Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylateに関する追加情報

Introduction to Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate (CAS No. 2293421-47-1)

Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate, a compound with the chemical identifier CAS No. 2293421-47-1, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic compounds, which are widely recognized for their diverse biological activities and pharmacological properties. The presence of both hydroxyl and carboxyl functional groups, along with the bulky tert-butyl substituent, makes this molecule a particularly intriguing subject for further study and development.

The Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate structure exhibits a unique combination of steric hindrance and electronic properties that can influence its interactions with biological targets. The hydroxyl group at the 4-position of the piperidine ring can participate in hydrogen bonding, while the carboxylate moiety provides a negative charge at physiological pH, potentially enhancing binding affinity to certain protein targets. Additionally, the tert-butyl group introduces steric bulk, which can modulate the compound's solubility and metabolic stability.

In recent years, there has been a growing interest in piperidine derivatives as pharmacophores due to their ability to enhance drug-like properties such as oral bioavailability, metabolic stability, and target binding affinity. The Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate compound has been explored in various preclinical studies as a potential lead for the development of new therapeutic agents. Its unique structural features make it a valuable scaffold for medicinal chemists seeking to design molecules with improved pharmacokinetic profiles and reduced toxicity.

One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involving dopamine and serotonin. The hydroxypiperidine core of Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate may interact with specific receptors or enzymes involved in neural signaling pathways, making it a candidate for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of this compound for various biological targets more accurately. Molecular docking studies have suggested that Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate may exhibit inhibitory activity against enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are implicated in several neurological and inflammatory conditions. These findings have prompted further investigation into its potential as a therapeutic agent.

The synthesis of Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group necessitates protective group strategies to prevent unwanted side reactions, while the installation of the hydroxyl and carboxyl functionalities requires selective functionalization techniques. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to streamline the synthesis process and improve overall efficiency.

Once synthesized, Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate undergoes rigorous characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical methods provide detailed information about the compound's molecular structure and purity, which are essential for subsequent biological evaluation. High-performance liquid chromatography (HPLC) is also used to assess the compound's stability and impurity profile under various storage conditions.

The biological evaluation of Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate typically involves in vitro assays to assess its activity against relevant biological targets. These assays may include enzyme inhibition studies, receptor binding assays, and cell-based assays to evaluate cytotoxicity and efficacy. The results from these studies help researchers determine whether the compound has potential therapeutic value and guide further optimization efforts.

In vivo studies are also conducted to evaluate the pharmacokinetic properties and safety profile of Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate. Animal models are used to assess parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies provide critical data for determining whether the compound is suitable for further development into a clinical candidate.

The development of novel pharmaceuticals is a complex process that requires collaboration among chemists, biologists, pharmacologists, and clinicians. The Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate compound serves as an excellent example of how interdisciplinary research can lead to innovative therapeutic solutions. By leveraging advances in synthetic chemistry, computational modeling, and biological evaluation techniques, researchers can identify promising candidates for drug development more efficiently than ever before.

As our understanding of disease mechanisms continues to evolve, so does our ability to design molecules that target specific pathological processes with high precision. The hydroxy-piperidine scaffold present in Benzyl 4-tert-butyl-4-hydroxypiperidine-1-carboxylate offers a versatile platform for developing new drugs that address unmet medical needs. Future research may explore modifications to this core structure to enhance its potency, selectivity, and pharmacokinetic properties further.

In conclusion,Benzyl 4-tert-butyl-4-hydroxypiperidine -1-carboxy l ate (CAS No. 2293421 -47 -1) is a fascinating compound with significant potential in pharmaceutical research . Its unique structural features make it an attractive candidate for further development into new therapeutic agents . With continued innovation in synthetic chemistry , computational biology ,and drug discovery technologies ,this molecule represents an exciting opportunity for advancing human health . p >

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